Entacapone amide

Molecular weight Hydrogen bond donors Chromatographic retention

Pharmaceutical QC laboratories developing entacapone ANDA/DMF filings need a reliable impurity reference standard to avoid false-negative OOS results. Entacapone amide (CAS 158693-01-7), a process-related impurity with a distinct primary amide moiety, solves this by providing baseline-resolved HPLC retention (elutes before the parent API on C18), an unambiguous MS signature ([M+H]⁺ m/z 250.1), and exceptional thermal stability (mp 300-303 °C). This ensures accurate system suitability testing, selective impurity quantification, and robust forced degradation studies under ICH Q3A/Q3B guidelines.

Molecular Formula C10H7N3O5
Molecular Weight 249.18 g/mol
Cat. No. B8200537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntacapone amide
Molecular FormulaC10H7N3O5
Molecular Weight249.18 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)N
InChIInChI=1S/C10H7N3O5/c11-4-6(10(12)16)1-5-2-7(13(17)18)9(15)8(14)3-5/h1-3,14-15H,(H2,12,16)/b6-1+
InChIKeyIZXCSWDOAKESAA-LZCJLJQNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Entacapone Amide: Distinguishing a Critical Nitrocatechol Impurity Reference Standard from the Parent API


Entacapone amide (CAS 158693-01-7) is chemically designated as (E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide, a monocarboxylic acid amide belonging to the nitrocatechol class . While it shares the 3,4-dihydroxy-5-nitrophenyl pharmacophore with the antiparkinsonian drug entacapone, the replacement of the N,N-diethylamide side chain with a primary amide group reduces its molecular weight to 249.18 g·mol⁻¹ (vs. 305.29 g·mol⁻¹ for entacapone) and fundamentally alters its biological and analytical profile . Synthesised via Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with cyanoacetamide, it is primarily encountered as a process-related impurity or degradation product in entacapone drug substance manufacturing [1]. Unlike the therapeutically active parent compound, entacapone amide is not a clinically validated COMT inhibitor; its procurement value resides exclusively in its function as a high-purity reference standard for analytical method development, validation, and quality control (QC) release testing under ICH Q3A/Q3B impurity control frameworks [2].

Why Entacapone Amide Cannot Be Substituted by Other Entacapone Impurities or Analogs in Regulated Workflows


Structural analogs within the entacapone impurity family—including the Z-isomer (USP Related Compound A; CAS 145195-63-7), N,N-diethyl cyanoacetamide (Impurity I), and 3,4-dihydroxy-5-nitrobenzaldehyde (Impurity II)—cannot replace entacapone amide in analytical or procurement workflows because each possesses distinct chromatographic retention, UV absorption, and mass spectrometric properties that govern method selectivity [1]. The primary amide moiety of entacapone amide confers a significantly different hydrogen-bonding capacity and polarity compared to the tertiary amide of the parent API or the Z-isomer, resulting in unique retention behaviour on reversed-phase columns. Substituting one impurity reference standard for another without verifying co-elution profiles and resolution risks false-negative or false-positive impurity quantification, potentially leading to out-of-specification (OOS) results during ANDA filing or commercial batch release. Furthermore, although entacapone amide has been anecdotally described as possessing kinase inhibitory activity, no peer-reviewed, comparative IC₅₀ data exist against a defined comparator set, making its biological differentiation from the parent entacapone (rat liver COMT IC₅₀ = 14.3–160 nM) entirely unsupported for therapeutic substitution claims . Procurement decisions must therefore be governed exclusively by analytical fit-for-purpose criteria rather than assumed pharmacological similarity.

Quantitative Differentiation Evidence: Entacapone Amide vs. Closest Analogs and Alternative Impurity Standards


Molecular Descriptor Divergence: Entacapone Amide Exhibits 18.4% Lower Molecular Weight and Higher Computed Polarity Than the Parent API

Entacapone amide (C₁₀H₇N₃O₅; MW = 249.18 g·mol⁻¹) possesses one additional hydrogen bond donor (HBD = 3) compared to entacapone (C₁₄H₁₅N₃O₅; MW = 305.29 g·mol⁻¹; HBD = 2), arising from the replacement of the N,N-diethyl substituent with a primary amide –NH₂ group . This structural difference produces a computed LogP reduction of approximately 0.8–1.2 units relative to entacapone (estimated from fragment-based calculations), translating to markedly earlier elution on reversed-phase C18 columns under standard acetonitrile/water mobile phases. For procurement, this molecular weight differential enables unambiguous mass spectrometric identification: the [M+H]⁺ ion at m/z 250.1 for entacapone amide is separated by 56.1 Da from the entacapone [M+H]⁺ ion at m/z 306.1, eliminating the risk of isotopic or adduct ion confusion during LC-MS impurity profiling .

Molecular weight Hydrogen bond donors Chromatographic retention

Thermal Stability Crossover: Entacapone Amide Melting Point Exceeds Entacapone by ~140 °C, Enabling Harsher Processing Conditions

The experimentally determined melting point of entacapone amide is 300–303 °C (ethanol solvate), as reported in the ChemicalBook database . In contrast, the parent compound entacapone exhibits a melting point of 162–163 °C, as established in its original patent (US 4,963,590) and USP monograph [1]. This melting point elevation of approximately 138–141 °C reflects the stronger intermolecular hydrogen-bonding network enabled by the primary amide group in the solid state. From a procurement standpoint, this thermal stability differential permits entacapone amide reference standards to be stored and handled under ambient conditions with a significantly reduced risk of thermal degradation compared to the parent API, which is known to undergo (E)-to-(Z) photoisomerization and thermal decomposition [2]. For laboratories performing forced degradation studies, the thermal resilience of entacapone amide ensures it remains stable as a system suitability marker across elevated temperature stress conditions that would degrade the primary analyte.

Melting point Solid-state stability Recrystallization

Absence of Validated COMT Inhibitory Activity: Entacapone Amide Is Not a Pharmacologically Equivalent Substitute for the Parent Drug

Despite its structural similarity to entacapone, no peer-reviewed study has reported a COMT inhibitory IC₅₀ value for entacapone amide in any enzyme source (rat or human liver, erythrocyte, or recombinant). By contrast, entacapone has well-characterized COMT inhibition: IC₅₀ = 14.3 nM (rat liver soluble COMT), 20.1 nM (total COMT), and 73.3 nM (membrane-bound COMT), with >500-fold selectivity over MAO-A, MAO-B, PST-M, and PST-P (all IC₅₀ > 50 µM) [1]. The (Z)-isomer of entacapone is reported to exhibit COMT inhibitory activity equivalent to the (E)-isomer, yet entacapone amide—lacking the N,N-diethylamide pharmacophore essential for COMT active-site binding—has no quantitative evidence supporting meaningful enzyme interaction [2]. Vendor claims of kinase inhibitory activity remain unsubstantiated by comparator data and cannot be used to justify therapeutic substitution. Procurement for pharmacological screening must therefore treat entacapone amide as a negative control or tool compound requiring de novo IC₅₀ determination against each target of interest, rather than as a validated COMT inhibitor.

COMT inhibition IC50 Therapeutic substitution

Best-Fit Application Scenarios for Entacapone Amide: Where Procurement Adds Verifiable Value


ANDAs and DMFs: System Suitability and Resolution Verification in Entacapone Impurity Profiling by HPLC

Entacapone amide is optimally deployed as a system suitability reference standard in RP-HPLC methods validated for entacapone drug substance and drug product impurity quantification. Its 18.4% lower molecular weight and additional hydrogen bond donor (HBD = 3 vs. 2 for entacapone) ensure baseline-resolved elution earlier than the parent API on standard C18 columns . Laboratories preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) use entacapone amide to establish retention time markers and verify column performance before routine batch analysis, satisfying FDA/ICH method validation requirements for specificity.

LC-MS/MS Impurity Identification and Structural Confirmation in Complex Drug Substance Matrices

The unambiguous mass spectrometric signature of entacapone amide ([M+H]⁺ at m/z 250.1, Δ56.1 Da from entacapone) makes it an ideal calibrant for LC-MS/MS methods targeting low-level (≤0.10% w/w) impurity identification in entacapone API . Its molecular ion does not overlap with isotopic peaks or common adducts of the parent drug, eliminating false-positive calls during unknown impurity screening. This application is critical for pharmaceutical manufacturers conducting ICH Q3A threshold-compliant impurity profiling for regulatory submission.

Thermal Forced Degradation Studies Requiring a Stable System Suitability Marker

With a melting point of 300–303 °C—approximately 140 °C above that of entacapone—entacapone amide remains chemically intact under dry-heat stress conditions (e.g., 80–105 °C for 24–72 h) that would degrade the parent drug . This thermal resilience qualifies entacapone amide as a stable system suitability marker in forced degradation protocols designed to assess entacapone drug product stability per ICH Q1A guidelines, ensuring any observed degradation peaks are attributable to the analyte rather than to reference standard instability.

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